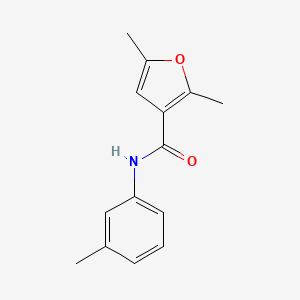
2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a derivative of furan and is a potential biofuel, being derivable from cellulose .
Synthesis Analysis
Fructose can be converted into 2,5-dimethylfuran in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural . Fructose is obtainable from glucose, a building block in cellulose .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylfuran consists of a furan ring with two methyl groups attached . The molecular formula is C6H8O .Physical And Chemical Properties Analysis
2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3 . It has a melting point of -62 °C and a boiling point of 92 to 94 °C . It is insoluble in water .Aplicaciones Científicas De Investigación
Antiviral Applications
A novel series of furan-carboxamide derivatives, including compounds with structural similarities to 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds demonstrate significant anti-influenza activity, highlighting the potential of furan-carboxamide derivatives in the development of new antiviral medications against lethal strains of influenza A virus (Yu Yongshi et al., 2017).
Biopolymer Synthesis
Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides demonstrates the potential of furan derivatives, such as this compound, in creating sustainable alternatives to polyphthalamides. These materials show promise for high-performance applications in commercial sectors, indicating the versatility of furan compounds in the development of biodegradable and high-strength polymers (Yi Jiang et al., 2015).
Biomass Conversion
Furan derivatives from renewable biomass resources offer a sustainable alternative to petroleum-based chemicals for producing plastics and fine chemicals. Studies on the efficient production of hydroxymethylfurfural (HMF) from fructose using phase modifiers showcase the role of furan compounds in advancing green chemistry and biofuel production, potentially including derivatives like this compound (Yuriy Román‐Leshkov et al., 2006).
Catalysis and Chemical Synthesis
The cyclopalladation of N,N-dimethyl-2(or -3)-furancarboselenoamide to form chelates, which involves compounds structurally related to this compound, highlights the utility of furan derivatives in catalytic processes and the synthesis of complex chemical structures. This research underscores the potential for furan-carboxamide derivatives in catalysis and the development of new synthetic methodologies (M. Nonoyama et al., 1989).
Electrochemical Conversion for Biofuel
The electrochemical conversion of biomass-derived furfurals to valuable compounds, including 2,5-dimethylfuran, demonstrates the role of furan derivatives in sustainable energy solutions. This approach, which can potentially be applied to compounds like this compound, offers a promising pathway for converting renewable resources into liquid biofuels, highlighting the importance of furan compounds in the field of renewable energy (Peter Nilges et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s known that 2,5-dimethylfuran serves as a scavenger for singlet oxygen . The mechanism involves a Diels-Alder reaction followed by hydrolysis, ultimately leading to diacetylethylene and hydrogen peroxide as products . This could provide some insight into the potential interactions of the compound with its targets.
Biochemical Pathways
Furan derivatives have been found to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Given the potential biological activities of furan derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level
Propiedades
IUPAC Name |
2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWHSMMOVSNXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

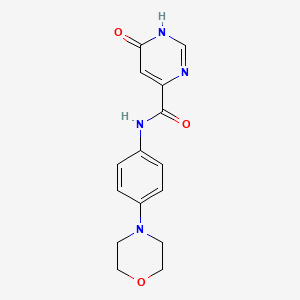
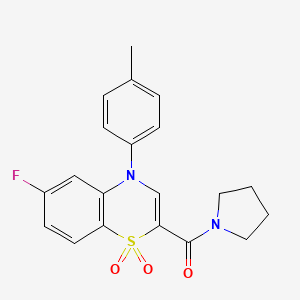
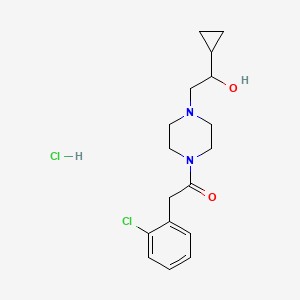
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

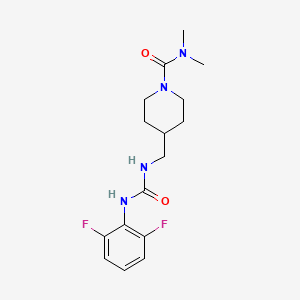
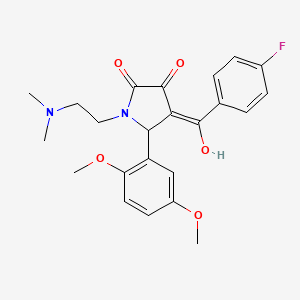
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
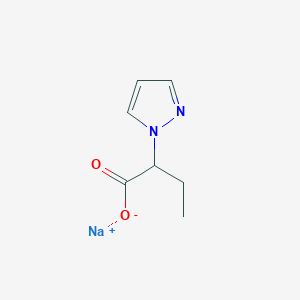
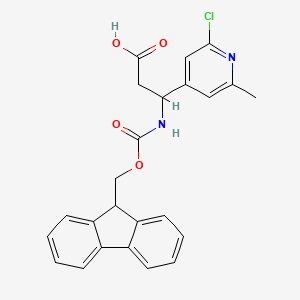
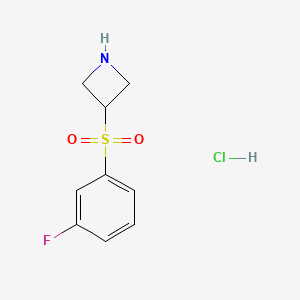

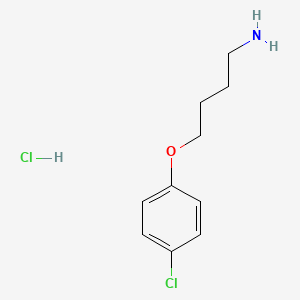
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)